molecular formula C13H20ClNO2 B2417712 (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride CAS No. 2044871-90-9

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride

Cat. No.: B2417712
CAS No.: 2044871-90-9
M. Wt: 257.76
InChI Key: NPTSHZSJMUTZMN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that the compound is a 4-aryl piperidine , a class of compounds that often interact with various receptors and enzymes in the body.

Mode of Action

As a 4-aryl piperidine, it may interact with its targets by binding to active sites, altering their conformation, and modulating their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride . These factors can include pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted aryl piperidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This modification enhances its suitability as a linker in PROTACs, influencing the 3D orientation and optimization of drug-like properties .

Properties

IUPAC Name

(3-methoxyphenyl)-piperidin-4-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10;/h2-4,9-10,13-15H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTSHZSJMUTZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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